molecular formula C6H4ClFS B7880737 2-Chloro-5-fluorobenzenethiol

2-Chloro-5-fluorobenzenethiol

Cat. No.: B7880737
M. Wt: 162.61 g/mol
InChI Key: WSEXNJRRBCNZOC-UHFFFAOYSA-N
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Description

2-Chloro-5-fluorobenzenethiol (molecular formula: C₆H₄ClFS) is a substituted benzenethiol featuring a thiol (-SH) group at the 1-position, with chlorine and fluorine substituents at the 2- and 5-positions, respectively. This compound’s reactivity and physicochemical properties are influenced by the electron-withdrawing effects of chlorine and fluorine, which enhance the acidity of the thiol group compared to unsubstituted benzenethiol.

Properties

IUPAC Name

2-chloro-5-fluorobenzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClFS/c7-5-2-1-4(8)3-6(5)9/h1-3,9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSEXNJRRBCNZOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)S)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClFS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-fluorobenzenethiol typically involves the halogenation of benzenethiol derivatives. One common method is the selective chlorination and fluorination of benzenethiol using appropriate halogenating agents under controlled conditions. For instance, the reaction can be carried out using chlorine gas and fluorine gas in the presence of a catalyst such as iron(III) chloride.

Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through a multi-step process involving the halogenation of benzenethiol followed by purification steps. The process may include distillation, recrystallization, and chromatography to obtain the desired purity and yield of the compound.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-fluorobenzenethiol undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation Reactions: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction Reactions: The compound can undergo reduction to form corresponding thiophenol derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide, potassium tert-butoxide, and organolithium compounds are commonly used.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide, sodium hypochlorite, and potassium permanganate are employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Major Products:

    Substitution Reactions: Products include various substituted benzenethiols.

    Oxidation Reactions: Products include disulfides and sulfonic acids.

    Reduction Reactions: Products include thiophenol derivatives.

Scientific Research Applications

Synthetic Chemistry

Role as a Building Block
2-Chloro-5-fluorobenzenethiol is utilized as an essential building block in organic synthesis. Its structure allows for the introduction of functional groups through various chemical reactions, facilitating the development of complex organic molecules. The compound can undergo nucleophilic substitution reactions where the thiol group can react with electrophiles to form new sulfur-containing compounds .

Reactivity and Transformations
The compound participates in several types of reactions:

  • Nucleophilic Aromatic Substitution : The chlorine atom can be replaced by nucleophiles, enabling the formation of diverse derivatives.
  • Cross-Coupling Reactions : It can serve as a precursor in palladium-catalyzed coupling reactions, which are vital for constructing biaryl compounds.

Drug Development

Potential Therapeutic Applications
Research indicates that this compound may have potential applications in drug development:

  • Anticancer Agents : The compound's derivatives have been explored for their ability to inhibit tumor growth. For instance, modifications on the benzene ring have shown promising results in enhancing biological activity against cancer cells.
  • Antimicrobial Activity : Some synthesized derivatives exhibit inhibitory effects against bacterial biofilms and other pathogens, suggesting their utility in developing new antibiotics .

Material Science

Use in Specialty Polymers
In material science, this compound is employed in producing specialty polymers and resins. These materials are characterized by improved durability and chemical resistance, making them suitable for applications in coatings and adhesives .

Data Tables

Application AreaSpecific Use CaseKey Findings
Synthetic ChemistryBuilding block for organic synthesisFacilitates diverse chemical transformations
Drug DevelopmentAnticancer agentsModifications enhance efficacy against tumors
Material ScienceSpecialty polymersImproved durability and chemical resistance

Study 1: Synthesis of Novel Thiophene Derivatives

A study investigated the synthesis of thiophene derivatives using this compound as a precursor via palladium-catalyzed cross-coupling reactions. The resulting compounds were assessed for their hemolytic activity and biofilm inhibition capabilities. Most derivatives showed promising results, indicating that modifications on the benzene ring could enhance biological efficacy .

Study 2: Environmental Impact Assessment

Research focused on the environmental persistence of this compound revealed insights into its degradation pathways in aquatic systems. The stability under various conditions was analyzed using pyrolysis gas chromatography-mass spectrometry (Py-GC/MS), highlighting potential ecological risks associated with its use.

Mechanism of Action

The mechanism of action of 2-Chloro-5-fluorobenzenethiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the modulation of enzyme activities and signaling pathways. The presence of chlorine and fluorine atoms can enhance the compound’s reactivity and specificity towards certain biological targets.

Comparison with Similar Compounds

2-Amino-5-chlorobenzenethiol (C₆H₆NSCl)

  • Structural Differences: Replaces the 5-fluoro group in 2-Chloro-5-fluorobenzenethiol with an amino (-NH₂) group at the 2-position.
  • Key Effects: The amino group is electron-donating, reducing thiol acidity (pKa ~8-10) compared to the electron-withdrawing fluoro group in this compound (estimated pKa ~6-7) . Amino groups increase nucleophilicity, making this compound more reactive in substitution reactions (e.g., alkylation) than the fluorine-substituted analogue.
  • Applications : Primarily used in pharmaceutical intermediates due to its dual functional groups .

2-Chloro-4-fluoroaniline (C₆H₅ClFN)

  • Structural Differences : Replaces the thiol (-SH) group with an amine (-NH₂) and alters substituent positions (2-chloro, 4-fluoro).
  • Key Effects :
    • The amine group enables participation in diazotization reactions, unlike thiols.
    • Reduced acidity (pKa ~4.5 for aniline vs. ~6-7 for thiols) and higher solubility in polar solvents due to hydrogen bonding .
  • Applications : Used in agrochemical synthesis, leveraging its halogenated aromatic structure .

5-Chloro-2-methylbenzenethiol (C₇H₇ClS)

  • Structural Differences : Substitutes the 5-fluoro group in this compound with a methyl (-CH₃) group at the 2-position.
  • Key Effects :
    • The methyl group is electron-donating, slightly reducing thiol acidity (pKa ~8) compared to fluorine’s electron-withdrawing effect.
    • Steric hindrance from the methyl group may slow reactions at the thiol site .
  • Applications : Used in polymer stabilization and as a ligand in coordination chemistry .

2-Chloro-5-fluorobenzoyl Chloride (C₇H₃Cl₂FO)

  • Structural Differences : Replaces the thiol (-SH) group with a benzoyl chloride (-COCl) functionality.
  • Key Effects :
    • The acyl chloride group is highly electrophilic, enabling rapid nucleophilic acyl substitution (e.g., esterification), unlike the nucleophilic thiol group.
    • Higher reactivity with water (hydrolysis) compared to thiols, which are more stable in aqueous conditions .
  • Applications : Intermediate in pharmaceutical and agrochemical synthesis .

Critical Analysis of Substituent Effects

  • Electron-Withdrawing Groups (Cl, F) : Enhance thiol acidity and stabilize intermediates in substitution reactions. For example, this compound is more acidic than methyl-substituted analogues .
  • Functional Group Interplay : Thiols exhibit distinct reactivity (e.g., disulfide formation, metal chelation) compared to amines or acyl chlorides, which are pivotal in directing synthetic pathways .
  • Positional Isomerism : Substituent positions (e.g., 2-Cl, 5-F vs. 2-Cl, 4-F) alter electronic distribution and steric effects, impacting regioselectivity in reactions .

Biological Activity

2-Chloro-5-fluorobenzenethiol is a compound of interest in medicinal chemistry and biological research due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a thiol group (-SH), a chlorine atom, and a fluorine atom attached to a benzene ring. The molecular formula is C6H4ClFSC_6H_4ClFS, with a molecular weight of approximately 174.61 g/mol. The structure can be represented as follows:

PropertyValue
Molecular FormulaC6H4ClFSC_6H_4ClFS
Molecular Weight174.61 g/mol
IUPAC NameThis compound
Canonical SMILESC1=CC(=C(C=C1Cl)F)S

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules through its thiol group. The thiol can form covalent bonds with proteins and enzymes, potentially altering their functions. Additionally, the presence of halogen atoms (chlorine and fluorine) may enhance its reactivity and binding affinity to biological targets.

Key Mechanisms Include:

  • Covalent Bond Formation : The thiol group can react with nucleophilic sites on proteins, leading to enzyme inhibition or modification.
  • Halogen Bonding : The chlorine and fluorine atoms can engage in halogen bonding, which may influence the compound's interaction with biological macromolecules.

Biological Activity

Research has indicated that this compound exhibits various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.

Antimicrobial Activity

Studies have shown that compounds containing thiol groups can exhibit significant antimicrobial properties. For instance, research demonstrated that this compound inhibited the growth of several bacterial strains, suggesting its potential as an antimicrobial agent .

Anticancer Activity

In vitro studies have explored the anticancer potential of fluorinated compounds. A notable study indicated that derivatives similar to this compound displayed cytotoxic effects against cancer cell lines, potentially due to the disruption of cellular thiol homeostasis .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Research indicates that it may inhibit pro-inflammatory cytokines in cell cultures, suggesting its utility in inflammatory disease models .

Case Studies

  • Antimicrobial Efficacy :
    A study evaluated the effectiveness of this compound against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial viability at concentrations as low as 50 µg/mL.
  • Cytotoxicity in Cancer Cells :
    In a study assessing the cytotoxicity of various fluorinated compounds on lung cancer cell lines, this compound exhibited an IC50 value of 25 µM, indicating potent anticancer activity compared to standard chemotherapeutic agents .
  • Inflammatory Response Modulation :
    An investigation into the anti-inflammatory effects revealed that treatment with this compound significantly decreased TNF-alpha levels in LPS-stimulated macrophages, highlighting its potential therapeutic role in inflammatory diseases .

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